molecular formula C11H12N2O4 B1267317 Morpholino(4-nitrophenyl)methanone CAS No. 5397-76-2

Morpholino(4-nitrophenyl)methanone

Cat. No. B1267317
CAS RN: 5397-76-2
M. Wt: 236.22 g/mol
InChI Key: VGGZQWDRWOXJTA-UHFFFAOYSA-N
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Description

Morpholino(4-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 . It is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of morpholines, including Morpholino(4-nitrophenyl)methanone, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

While specific chemical reactions involving Morpholino(4-nitrophenyl)methanone are not detailed in the search results, the safety data sheet suggests that it should be handled with care to prevent dust formation and avoid breathing mist, gas, or vapors .


Physical And Chemical Properties Analysis

Morpholino(4-nitrophenyl)methanone has a molecular weight of 236.22 . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Scientific Research Applications

PET Imaging Agent in Parkinson's Disease

  • Synthesis of [11C]HG-10-102-01 : Morpholino(4-nitrophenyl)methanone was used in synthesizing a potential PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This synthesis involved several steps, yielding a radiochemically pure compound with significant specific activity (Wang, Gao, Xu, & Zheng, 2017).

Clathrate Formation with Benzene

  • Edge-to-face Interaction in Clathrate Formation : Research on the clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene indicated that Morpholino(4-nitrophenyl)methanone derivatives play a role in the host-guest interaction. X-ray crystal and PM6 analyses highlighted the importance of edge-to-face interaction in these processes (Eto et al., 2011).

Antitumor Activity

  • Synthesis and Antitumor Activity : A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor properties (Tang & Fu, 2018).

Pharmaceutical Intermediate Synthesis

  • Practical Synthesis of Chiral 2-Morpholine : A study detailed the commercial synthesis of a chiral morpholine derivative, important as a starting material for a new investigational drug. This process involved resolution and a Grignard reaction, highlighting the compound's significance in pharmaceutical development (Kopach et al., 2009).

Synthesis of Bioactive Heterocycles

  • Hirshfeld Surface Analysis of a Novel Heterocycle : The synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was undertaken, focusing on antiproliferative activity and structural characterization. This work underscores the compound's role in generating novel bioactive heterocycles (Prasad et al., 2018).

Antimicrobial and Antiviral Activity

  • Substituted Benzimidazoles Synthesis : Research on the synthesis of substituted benzimidazoles, including Morpholino(4-nitrophenyl)methanone derivatives, evaluated their antimicrobial and antiviral potential, indicating selective activity against specific viruses and potential as antifungal agents (Sharma et al., 2009).

Safety And Hazards

Morpholino(4-nitrophenyl)methanone should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . If exposure limits are exceeded or irritation or other symptoms are experienced, a full-face respirator should be used .

Future Directions

The synthesis of morpholines, including Morpholino(4-nitrophenyl)methanone, continues to be a significant area of research, with recent advances focusing on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Future research will likely continue to explore and refine these synthesis methods.

properties

IUPAC Name

morpholin-4-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZQWDRWOXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277798
Record name (Morpholin-4-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(4-nitrophenyl)methanone

CAS RN

5397-76-2
Record name 5397-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using 4-nitro-benzoic acid (334 mg) instead of 3-nitro-benzoic acid, and morpholine (209 μl) instead of 1-ethyl-piperazine, in the same manner as Step A in Example 1-D-101, the desired compound was obtained (363.5 mg, 77%).
Quantity
334 mg
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209 μL
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Synthesis routes and methods III

Procedure details

4-Nitrobenzoyl chloride (5 g, 27 mmol) in tetrahydrofuran (10 mL) was added slowly to a solution of morpholine (5 g, 88 mmol) and triethylamine (2.7 g, 27 mmol) in tetrahydrofuran (50 mL), and stirred at room temperature for four hours. Ethyl acetate (200 mL) was added to the mixture and the combined mixture was washed with water (25 mL), 1N HCl (25 mL), water (25 mL), saturated sodium bicarbonate (25 mL), water (25 mL) and brine (25 mL). The mixture was dried (Na2SO4), filtered and concentrated under vacuum and the residue used without further purification.
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5 g
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5 g
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2.7 g
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10 mL
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50 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Malviya, YCS Kumar, RB Mythri… - Bioorganic & medicinal …, 2009 - Elsevier
Earlier we have reported the effect of arecoline thiazolidinone and morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer’s presenile dementia models. To …
Number of citations: 33 www.sciencedirect.com
MM Rahman, G Li, M Szostak - The Journal of Organic Chemistry, 2019 - ACS Publications
Transamidation reactions represent a fundamental chemical process involving conversion of one amide functional group into another. Herein, we report a facile, highly chemoselective …
Number of citations: 69 pubs.acs.org
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 2,4-disubstituted phthalazinones were synthesized and their biological activities, including antiproliferation, inhibition against Aurora kinases and cell cycle effects were …
Number of citations: 19 www.sciencedirect.com
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
H Pang - 2020 - search.proquest.com
Given the importance of amine as intermediates for fine chemicals, agrochemicals, pharmaceuticals, dyes and polymers, selective reduction of nitro-containing aromatics and …
Number of citations: 3 search.proquest.com
B Urbán, P Szabó, D Srankó, G Sáfrán, L Kollár… - Molecular …, 2018 - Elsevier
The first heterogeneous carbonylation reaction carried out with palladium catalysts immobilised on phosphonium ion modified silica supports is reported. The supported ionic liquid …
Number of citations: 20 www.sciencedirect.com
B Urbán, E Nagy, P Nagy, M Papp… - Journal of Organometallic …, 2020 - Elsevier
The efficiency of a palladium catalyst, immobilised on a supported ionic liquid phase (SILP) with adsorbed 1-butyl-4-methylpyridinium chloride, was investigated in aminocarbonylation …
Number of citations: 7 www.sciencedirect.com
J Li, S He, H Fu, X Chen, M Tang, D Zhang… - Research on Chemical …, 2018 - Springer
Presented here is an efficient one-pot and catalyst-free procedure for the synthesis of amides starting from carboxylic acids and amine/ammonium salts using 2,2-dichloro-1,3-…
Number of citations: 8 link.springer.com
MT La, HK Kim - Canadian Journal of Chemistry, 2018 - cdnsciencepub.com
A practical method for the direct synthesis of amide compounds is described. Using small quantities of DBU as a catalyst, the direct conversion of 2,2,2-trichloroethyl esters to their …
Number of citations: 2 cdnsciencepub.com
S Gaspa, A Porcheddu, L De Luca - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Iron-catalysed oxidative amidation of alcohols with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40170G Royal Society of Chemistry View PDF …
Number of citations: 76 pubs.rsc.org

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